(4-Chlorophenyl)(1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-3,4-dihydro-2(1H)-isoquinolinyl)methanone

Description

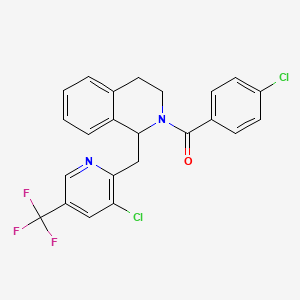

The compound "(4-Chlorophenyl)(1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-3,4-dihydro-2(1H)-isoquinolinyl)methanone" is a synthetic small molecule featuring a 4-chlorophenyl group linked via a methanone bridge to a dihydroisoquinoline scaffold. The dihydroisoquinoline moiety is substituted with a pyridine ring bearing 3-chloro and 5-trifluoromethyl groups.

Properties

IUPAC Name |

(4-chlorophenyl)-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2F3N2O/c24-17-7-5-15(6-8-17)22(31)30-10-9-14-3-1-2-4-18(14)21(30)12-20-19(25)11-16(13-29-20)23(26,27)28/h1-8,11,13,21H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDNVIKITNBMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501107957 | |

| Record name | (4-Chlorophenyl)[1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501107957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344263-52-1 | |

| Record name | (4-Chlorophenyl)[1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344263-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)[1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501107957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4-Chlorophenyl)(1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-3,4-dihydro-2(1H)-isoquinolinyl)methanone, also known by its CAS number 344263-52-1, is a complex organic molecule with potential therapeutic applications. Its structure includes a chlorophenyl group and a pyridinyl moiety, which are often associated with biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H17Cl2F3N2O

- Molecular Weight : 465.3 g/mol

- CAS Number : 344263-52-1

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on neurological conditions.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cell proliferation.

-

Mechanism of Action :

- Inhibition of the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.

- Induction of oxidative stress within cancer cells, resulting in cell death.

-

Case Studies :

- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.

Neurological Activity

Research has also suggested that this compound may have neuroprotective properties. The presence of the isoquinoline structure is often linked to modulation of neurotransmitter systems.

-

Mechanism of Action :

- Potential enhancement of dopaminergic signaling, which could be beneficial in conditions such as Parkinson's disease.

- Modulation of glutamate receptors to protect against excitotoxicity.

-

Case Studies :

- In vitro studies using neuronal cultures showed that the compound could significantly reduce neuronal death induced by glutamate toxicity.

Data Table: Biological Activity Summary

| Activity Type | Effect | Mechanism of Action | Reference Study |

|---|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | PI3K/Akt inhibition, oxidative stress | [Study on Breast Cancer Cell Lines] |

| Neurological | Neuroprotection | Dopaminergic signaling enhancement | [In Vitro Neuronal Culture Study] |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Methanone Derivatives

lists two pyridine derivatives with structural similarities:

(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone (Catalog 165737): Key differences: A 4-hydroxyphenoxy group replaces the dihydroisoquinoline-pyridinylmethyl chain in the target compound. Implications: The hydroxyl group may enhance solubility but reduce metabolic stability compared to the target compound's lipophilic dihydroisoquinoline moiety .

3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone (Catalog 165738): Key differences: An azepanyl (7-membered ring) substituent at the pyridine’s 3-position instead of the chloro-trifluoromethyl-pyridinylmethyl group.

Thienyl-Pyrrolidinyl Methanone ()

- Compound: 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone.

- Key differences: A thienyl-pyrrolidinyl core replaces the dihydroisoquinoline-pyridine system.

- Physicochemical properties: Molecular weight: 337.89 g/mol (vs. ~450–500 g/mol estimated for the target compound). pKa: Predicted -1.34, indicating higher acidity than the target compound, which likely has a neutral or basic pKa due to the tertiary amine in dihydroisoquinoline .

Bioactivity and Therapeutic Potential

Ferroptosis Induction ()

Ferroptosis-inducing compounds (FINs) include synthetic and natural agents.

- Sensitivity in OSCC cells: Some FINs exhibit selective toxicity in oral squamous cell carcinoma (OSCC) over normal cells. If the target compound acts similarly, its efficacy could surpass natural FINs due to synthetic optimization .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity and purity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and backbone structure. Cross-reference spectral data with synthesized analogs (e.g., pyridinyl-methyl-isoquinolinyl motifs in related compounds) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated in crystallographic studies of similar methanone derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Use impurity reference standards (e.g., chlorophenyl or trifluoromethyl-containing analogs) for calibration .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Stepwise Coupling : Start with (3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl chloride and 3,4-dihydroisoquinoline under basic conditions (e.g., KCO in DMF). Monitor intermediates via TLC .

- Methanone Formation : Use Friedel-Crafts acylation with 4-chlorobenzoyl chloride in anhydrous dichloromethane. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) to minimize byproducts .

- Purification : Apply column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s environmental persistence and ecotoxicological impact?

- Methodological Answer :

- Laboratory Studies :

- Degradation Kinetics : Assess hydrolysis/photolysis rates under controlled pH and UV conditions. Measure half-life using LC-MS/MS .

- Partition Coefficients : Determine log (octanol-water) via shake-flask methods to predict bioaccumulation potential .

- Field Simulations : Use microcosm systems to model soil-water partitioning and microbial degradation. Apply randomized block designs with split plots to account for variables like temperature and organic matter .

Q. What molecular modeling approaches are suitable for predicting the compound’s biological activity and binding mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Compare with known receptor ligands (e.g., kinase inhibitors) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Validate predictions with mutagenesis studies .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze conformational stability and ligand-receptor binding entropy .

Q. How can conflicting data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Meta-Analysis Framework : Apply PRISMA guidelines to systematically review studies. Stratify data by assay type (e.g., in vitro vs. in vivo) and dosage ranges .

- Dose-Response Modeling : Use Hill equation or logistic regression to reconcile discrepancies in IC values. Control for variables like cell line heterogeneity .

- Theoretical Alignment : Link results to established frameworks (e.g., Lipinski’s Rule of Five for bioavailability) to contextualize outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.